Cephalexin R-sulfoxide

Description

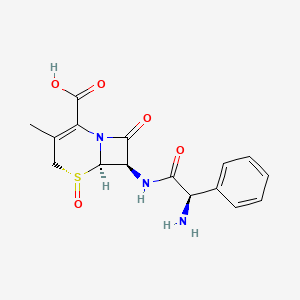

Structure

3D Structure

Properties

IUPAC Name |

(5R,6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c1-8-7-25(24)15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMHLNJQISGSQF-GBPIQMGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)[S@](=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52210-38-5 | |

| Record name | Cephalexin R-sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052210385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEPHALEXIN R-SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7P5394RKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Mechanistic Investigations of Cephalexin R Sulfoxide

Oxidative Transformation Mechanisms of Cephalexin (B21000) to R-sulfoxide Isomer

The oxidation of cephalexin can result in the formation of two stereoisomeric sulfoxide (B87167) products: Cephalexin R-sulfoxide and Cephalexin S-sulfoxide. mdpi.com The thioether sulfur on the six-membered ring of the cephalexin molecule is a primary site for oxidative attack. mdpi.comnih.gov

Chemical Oxidation Pathways (e.g., permanganate (B83412), peroxymonosulfate (B1194676), hydroxyl radicals)

Various chemical oxidants can transform cephalexin into its sulfoxide derivatives. Studies have investigated the effects of permanganate (PM), peroxymonosulfate (PMS), and hydroxyl radicals on this process. mdpi.comresearchgate.nettypeset.io

The oxidation of the thioether sulfur is a key mechanism in the formation of this compound. mdpi.com In the presence of permanganate, the positively charged manganese atom electrophilically attacks the thioether sulfur. mdpi.com This leads to the formation of a coordinate covalent intermediate, which then rearranges to form the sulfoxide products. mdpi.com Similarly, peroxymonosulfate targets the thioether sulfur on the six- or five-membered rings of cephalosporins and penicillins. researchgate.net The reaction with peroxymonosulfate is proposed to occur via a non-radical mechanism involving a direct two-electron transfer and the heterolytic cleavage of the PMS peroxide bond. researchgate.net The presence of a phenylglycine side chain in cephalosporins significantly enhances their reactivity towards PMS. researchgate.net

Theoretical studies using density functional theory (DFT) have been employed to understand the local reactivity of cephalexin towards radical attack, such as by the hydroxyl radical (•OH). typeset.io These studies help in elucidating the mechanistic details of the reaction between cephalexin and hydroxyl radicals, which can lead to various degradation byproducts, including the sulfoxide. typeset.io The addition of a hydroxyl radical to the cephalexin molecule is thermodynamically favored over hydrogen abstraction. researchgate.net

The nature and concentration of the oxidant play a crucial role in the transformation of cephalexin.

Permanganate (PM): The oxidation of cephalexin by permanganate follows second-order reaction kinetics. mdpi.comnih.gov The rate of oxidation is influenced by pH, with lower pH values favoring the reaction. nih.govnih.gov The presence of certain ions, such as chloride (Cl⁻) and bicarbonate (HCO₃⁻), can enhance the PM-induced oxidation of cephalexin. nih.gov Increasing the concentration of permanganate leads to an increase in the degradation of cephalexin. nih.gov For instance, as the PM/CFX ratio increased from 5 to 30, the observed first-order rate constant (k_obs) increased from 0.002 to 0.014 s⁻¹. nih.gov The addition of bisulfite (BS) can significantly accelerate the oxidation by generating reactive Mn(III) species. mdpi.com However, the effect of bisulfite concentration is complex; low concentrations can slightly inhibit oxidation, while higher concentrations significantly promote it. nih.gov

Peroxymonosulfate (PMS): Peroxymonosulfate has shown high reactivity towards β-lactam antibiotics, including cephalexin, without the generation of sulfate (B86663) radicals. researchgate.net Cephalosporins are generally more reactive towards PMS than other β-lactams like penicillins and carbapenems. researchgate.net

Ozone (O₃) and Hydroxyl Radicals (•OH): Reactions with ozone can lead to the formation of this compound with a maximum yield of 34%. nih.gov This R-sulfoxide product is subsequently degraded by both ozone and hydroxyl radicals. nih.gov The presence of a hydroxyl radical scavenger, like t-BuOH, can impact the yield of the R-sulfoxide during ozonation, indicating the involvement of hydroxyl radicals in the transformation pathway. nih.gov In the absence of scavengers, the transformation of this compound is primarily governed by its direct reaction with ozone. nih.govacs.org

Table 1: Influence of Oxidant Type on Cephalexin Transformation

| Oxidant | Key Findings | Reference(s) |

|---|---|---|

| Permanganate (PM) | Second-order kinetics; lower pH is favorable. mdpi.comnih.govnih.gov | mdpi.comnih.govnih.gov |

| Peroxymonosulfate (PMS) | High, specific reactivity via a non-radical mechanism. researchgate.net | researchgate.net |

| Ozone (O₃) | Forms this compound with a maximum 34% yield. nih.gov | nih.gov |

| Hydroxyl Radical (•OH) | Involved in the degradation of this compound. nih.gov | nih.gov |

Table 2: Effect of Permanganate and Bisulfite Concentration on Cephalexin Degradation

| Condition | Degradation Efficiency (within 20 min) | Reference |

|---|---|---|

| PM alone (40 μM) | 39% | nih.gov |

| PM (40 μM) + BS (40 μM) | 17% | nih.gov |

| PM (40 μM) + BS (80 μM) | 25% | nih.gov |

| PM (40 μM) + BS (400 μM) | Almost complete | nih.gov |

| PM (40 μM) + BS (600 μM) | Almost complete (within 15 min) | nih.gov |

Thioether Sulfur Oxidation Mechanisms

Photolytic Degradation Pathways

Ultraviolet (UV) irradiation is another pathway for the degradation of cephalexin. semanticscholar.org Studies have shown that UV-C irradiation can effectively degrade cephalexin, leading to the formation of various by-products. semanticscholar.org While the direct formation of this compound via photolysis is not explicitly detailed as a primary product in some studies, the degradation process involves the modification of the core cephalosporin (B10832234) structure, which could potentially include oxidation of the sulfur atom. semanticscholar.org The degradation of cephalexin under UV light can be enhanced by the presence of persulfate, a process known as UV/SPS. nih.gov The efficiency of this process is highly dependent on the pH of the solution. nih.gov

Enzymatic Transformation Pathways (in vitro biocatalytic systems, e.g., penicillin acylase-mediated side reactions or other enzyme systems)

Enzymes, particularly penicillin acylase, are utilized in the synthesis of cephalexin from precursors like 7-aminodeacetoxycephalosporanic acid (7-ADCA) and an activated acyl donor. nih.govucsc.clrsc.org While the primary goal of these enzymatic processes is synthesis, side reactions can occur. The enzymatic environment, particularly with oxidoreductases, has the potential to catalyze the oxidation of the thioether group in cephalexin, which could lead to the formation of sulfoxide derivatives. rsc.org The use of enzymes in the synthesis of β-lactam antibiotics is a well-established field, and understanding potential side reactions, including oxidation, is crucial for process optimization. rsc.orgactanaturae.ru

While direct evidence for the stereoselective enzymatic sulfoxidation of cephalexin to its R-sulfoxide by penicillin acylase is not prominently reported, the field of biocatalytic sulfoxidation demonstrates that enzymes can exhibit high stereoselectivity. mdpi.com For instance, certain fungal strains and purified flavin-containing monooxygenases (FMOs) have been shown to stereoselectively oxidize sulfides to their corresponding R-sulfoxides. mdpi.com This suggests that if an appropriate enzyme system were applied to cephalexin, the stereoselective formation of this compound would be plausible. The intestinal peptide transporter has also demonstrated stereoselective transport of β-lactam antibiotics, with L-isomers showing a higher affinity. nih.gov

Table 3: Compound Names

| Compound Name | Abbreviation |

|---|---|

| Cephalexin | CFX, CP, CEX |

| This compound | - |

| Cephalexin S-sulfoxide | - |

| Permanganate | PM |

| Peroxymonosulfate | PMS |

| 7-aminodeacetoxycephalosporanic acid | 7-ADCA |

| Phenylglycine methyl ester | PGME |

| Bisulfite | BS |

| Ozone | O₃ |

| Hydroxyl Radical | •OH |

| Penicillin G | PG |

| t-Butyl alcohol | t-BuOH |

| Chloride | Cl⁻ |

Enzyme Kinetic Studies related to R-sulfoxide Formation

Enzymatic processes can contribute to the formation of this compound. For instance, the enzymatic synthesis of cephalexin itself, utilizing enzymes like penicillin G acylase, is a complex kinetic process involving multiple reactions. nih.govnih.gov While the primary goal of these processes is the synthesis of cephalexin, side reactions and degradation pathways can occur. nih.gov The optimization of these enzymatic syntheses often involves controlling factors like pH and temperature to maximize the yield of the desired product and minimize the formation of byproducts. nih.gov

Kinetic models have been developed to understand and predict the course of these enzymatic reactions. nih.gov These models consider the simultaneous synthesis and hydrolysis of cephalexin. nih.gov The formation of this compound can be considered a subsequent degradation product, and its formation kinetics would be linked to the degradation of the parent cephalexin molecule.

Influence of Environmental and Process Factors on R-sulfoxide Formation Kinetics

The rate at which this compound is formed is significantly influenced by a range of environmental and process-related factors.

pH and Temperature Dependence

The degradation of cephalexin, which can lead to the formation of this compound, is highly dependent on pH and temperature. Studies have shown that the degradation of cephalexin in aqueous solutions follows pseudo-first-order kinetics. nih.gov

The pH-rate profile for cephalexin degradation is complex. nih.gov For instance, the sonochemical degradation of cephalexin is enhanced with an increasing pH from 4.5 to 6.5, with a maximal rate observed in the pH range of 6.5 to 8.5. scielo.org.za Conversely, in permanganate oxidation, lower pH was found to be more favorable for the degradation of cephalexin. mdpi.comnih.gov Specifically, the observed first-order rate constant (k_obs) gradually decreased as the pH increased from 5.0 to 9.0. nih.gov

Temperature also plays a crucial role. In enzymatic synthesis, lower temperatures have been found to be beneficial, leading to a higher yield of cephalexin and less formation of byproducts. nih.gov The apparent activation energies for the degradation of cephalexin have been determined, indicating the temperature sensitivity of the reaction. nih.gov

Table 1: Effect of pH on the Observed First-Order Rate Constant (k_obs) for Cephalexin Oxidation by Permanganate nih.gov

| pH | k_obs (s⁻¹) |

| 5.0 | 0.006 |

| 9.0 | 0.0041 |

This interactive table demonstrates the trend of decreasing reaction rate with increasing pH in this specific oxidation process.

Effects of Light and Oxygen Exposure

Exposure to light, particularly UV irradiation, and the presence of oxygen can significantly accelerate the degradation of cephalexin and the formation of its sulfoxide derivatives. Photodegradation processes, including those initiated by UV light, can lead to the formation of various byproducts, including sulfoxides. researchgate.netsemanticscholar.org The presence of photosensitizers can generate reactive oxygen species like singlet oxygen, which readily oxidize the sulfur atom in cephalexin. nih.gov

Studies have shown that UV irradiation can effectively degrade cephalexin, with the formation of degradation products occurring rapidly. semanticscholar.org The intensity of the light source and the duration of exposure directly impact the extent of degradation and the product profile. nih.gov

Matrix Effects on Formation Rate (e.g., presence of other organic matter)

The chemical matrix in which cephalexin is present can have a profound effect on the rate of R-sulfoxide formation. The presence of other organic matter and inorganic ions can either inhibit or enhance the degradation process.

Table 2: Influence of Matrix Components on Cephalexin Degradation

| Process | Matrix Component | Observed Effect on Degradation Rate | Reference |

| Permanganate Oxidation | Cl⁻, HCO₃⁻ | Enhanced | mdpi.comnih.gov |

| Permanganate Oxidation | Humic Acid | Negligible | mdpi.comnih.gov |

| Electrochemical Degradation | Organic Matter, Urea | Decreased | nih.gov |

This interactive table summarizes the varied effects of different matrix components on the degradation rate of cephalexin.

Degradation Kinetics and Product Profiling of Cephalexin Leading to R-sulfoxide

The degradation of cephalexin follows distinct kinetic models, most commonly pseudo-first-order kinetics. nih.govscielo.org.zamdpi.com The rate of degradation is quantified by the observed rate constant (k_obs), which is influenced by factors such as the concentration of oxidants, pH, and temperature. mdpi.comnih.gov

The oxidation of cephalexin by strong oxidants like permanganate or electro-generated active chlorine leads to the formation of both this compound and its stereoisomer, Cephalexin S-sulfoxide. mdpi.comnih.govnih.gov These sulfoxide products are often among the initial and major degradation products identified through analytical techniques like HPLC-MS. nih.govnih.gov Further degradation can lead to the opening of the β-lactam ring and the formation of other transformation products. researchgate.net

Product analysis from various degradation studies consistently identifies the two stereoisomeric sulfoxides as key intermediates. mdpi.comnih.gov For example, in the oxidation of cephalexin by permanganate, two products with a mass-to-charge ratio (m/z) corresponding to the sulfoxides were identified. mdpi.comnih.gov Similarly, electrochemical degradation using active chlorine also resulted in the rapid formation of both CPX-(S)-sulfoxide and CPX-(R)-sulfoxide. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification of Cephalexin R Sulfoxide

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are central to the analysis of Cephalexin (B21000) R-sulfoxide, enabling its separation from the parent drug and other related substances. High-Performance Liquid Chromatography (HPLC) stands out as the most powerful and widely used technique.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile and sensitive technique for the analysis of Cephalexin and its related compounds, including the R-sulfoxide isomer. acs.org The method's adaptability allows for various modes of separation and detection, ensuring accurate quantification and purity assessment.

A variety of HPLC methods have been developed for the analysis of Cephalexin, which can be adapted for the specific quantification of Cephalexin R-sulfoxide. These methods often utilize reversed-phase columns with a combination of aqueous buffers and organic modifiers as the mobile phase. Detection is typically carried out using a UV detector, with 254 nm being a commonly employed wavelength. acs.orgmdpi.com

| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 |

| Column | Kinetex C18 (75x4.6 mm, 2.6 µm) mdpi.com | Phenomenex C18 (250 × 4.6 mm, 5µm) acs.org | Intersil ODS C18 (250 x 4 mm, 4 µm) nih.gov |

| Mobile Phase | 0.1M Sodium Dodecyl Sulphate (SDS) and 10% isopropanol, pH 3 mdpi.com | Water, methanol (B129727), and acetonitrile (B52724) (60:20:20 v/v/v), pH 4 acs.org | Sodium dihydrogen phosphate (B84403) monohydrate buffer (pH 5.0) and methanol (65:35 v/v) nih.gov |

| Flow Rate | 1.0 mL/min mdpi.com | 1.0 mL/min acs.org | 1.0 mL/min nih.gov |

| Detection | UV at 254 nm mdpi.com | UV at 254 nm acs.org | UV at 228 nm nih.gov |

The oxidation of the sulfur atom in the dihydrothiazine ring of Cephalexin creates a new chiral center, leading to the formation of two sulfoxide (B87167) enantiomers: the R-sulfoxide and the S-sulfoxide. The separation of these enantiomers is critical as they may exhibit different biological activities and degradation profiles. Chiral HPLC is the primary technique for achieving this enantiomeric resolution. royalsocietypublishing.org

The separation of chiral sulfoxides is often accomplished using chiral stationary phases (CSPs). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated powerful chiral recognition capabilities for a wide range of enantiomers, including sulfoxides. royalsocietypublishing.orgdrugbank.com The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times for the R and S isomers. Studies on various chiral sulfoxides have shown that cellulose-based columns, such as those with phenylcarbamate derivatives, are effective in achieving separation, often using mobile phases like pure methanol or methanol-water mixtures. drugbank.com The addition of water to the mobile phase can, in many cases, increase retention and improve the separation factor. drugbank.com

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For Cephalexin, and by extension its R-sulfoxide, developing and validating such methods is essential for ensuring the quality and shelf-life of pharmaceutical products.

The development of a stability-indicating HPLC method involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal degradation. mdpi.comnih.govcore.ac.uk The goal is to generate potential degradation products and ensure that the analytical method can resolve the main peak from any degradant peaks. For Cephalexin, forced degradation studies have shown that it degrades under acidic, basic, and oxidative conditions. mdpi.com The developed HPLC methods must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.net For instance, a validated stability-indicating "green" HPLC method for Cephalexin utilized a micellar mobile phase and demonstrated good separation of the parent drug from its degradation products with a short run time. mdpi.compharmaffiliates.com

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | The peak for the analyte should be pure and well-resolved from other peaks. |

| Linearity (r²) | ≥ 0.999 mdpi.com |

| Accuracy (% Recovery) | Typically between 98-102% mdpi.com |

| Precision (% RSD) | ≤ 2% mdpi.com |

| LOD | Signal-to-noise ratio of 3:1 |

| LOQ | Signal-to-noise ratio of 10:1 |

| Robustness | No significant change in results with small, deliberate variations in method parameters. |

Chiral HPLC for Enantiomeric Resolution of Sulfoxide Isomers

Gas Chromatography (GC) Applications (if relevant for volatile derivatives)

Gas chromatography is generally not a suitable technique for the direct analysis of this compound. This is due to the compound's high molecular weight, low volatility, and thermal instability. The high temperatures required for GC analysis would likely cause the molecule to degrade before it could be vaporized and passed through the column. While derivatization to create more volatile and thermally stable analogs is a possibility, HPLC remains the more direct, reliable, and widely used method for the analysis of Cephalexin and its related compounds.

Thin-Layer Chromatography (TLC) for Screening

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique that can be used for the qualitative screening of Cephalexin and its degradation products, including the R-sulfoxide. It is particularly useful for monitoring the progress of chemical reactions or for preliminary purity checks. mdpi.comresearchgate.net

In TLC, a stationary phase, typically silica (B1680970) gel F254, is coated on a plate. mdpi.com The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. For Cephalexin and its related substances, various solvent systems have been employed. mdpi.comroyalsocietypublishing.orgnih.gov Visualization of the separated spots can be achieved under UV light (254 nm) or by using a visualizing agent such as iodine azide (B81097) reagent, which reacts with sulfur-containing compounds to produce white spots. royalsocietypublishing.org

Spectroscopic Characterization for Structural Elucidation

While detailed, published spectra specifically for this compound are not widely available, its structural features can be predicted based on the known spectra of Cephalexin and general principles of spectroscopy.

| Spectroscopic Technique | Key Structural Features and Expected Signals for this compound |

| Infrared (IR) Spectroscopy | - O-H stretch: Broad absorption from the carboxylic acid. - N-H stretch: From the amine and amide groups. - C=O stretch: Multiple sharp peaks for the β-lactam, amide, and carboxylic acid carbonyls. - S=O stretch: A characteristic absorption for the sulfoxide group. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | - ¹H NMR: Signals corresponding to the aromatic protons of the phenylglycyl side chain, the protons of the β-lactam and dihydrothiazine rings, and the methyl group. The protons adjacent to the sulfoxide group would show a downfield shift compared to Cephalexin. - ¹³C NMR: Resonances for all carbon atoms, including the carbonyl carbons (β-lactam, amide, carboxylic acid), aromatic carbons, and aliphatic carbons of the core structure. The formation of the sulfoxide would influence the chemical shifts of the adjacent carbon atoms. |

| Mass Spectrometry (MS) | - Molecular Ion Peak: The mass spectrum would show a molecular ion peak (or a pseudomolecular ion such as [M+H]⁺ in ESI-MS) corresponding to the molecular weight of this compound (363.39 g/mol ). fda.gov - Fragmentation Pattern: The fragmentation pattern would provide structural information, with characteristic fragments arising from the cleavage of the β-lactam ring and the side chain. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of this compound, providing detailed information about the atomic arrangement and stereochemistry of the molecule. mdpi.comgoogleapis.comscribd.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a fundamental fingerprint of the this compound molecule. Although specific, detailed chemical shift assignments for this compound are not extensively published in readily available literature, the expected shifts can be inferred based on the known spectra of Cephalexin and the influence of the sulfoxide group. The oxidation of the sulfur atom to a sulfoxide introduces a significant downfield shift for adjacent protons and carbons due to the electron-withdrawing nature of the S=O bond.

For instance, in the parent Cephalexin molecule, the protons of the dihydrothiazine ring appear at specific chemical shifts. google.com Upon oxidation to the R-sulfoxide, the protons on the carbons adjacent to the sulfur atom (C2 and C6) would be expected to experience a notable downfield shift. Similarly, the ¹³C NMR spectrum would reflect this change, with the signals for C2 and C6 shifting to a higher frequency. researchgate.net

A detailed analysis would require the acquisition and interpretation of spectra from a purified standard of this compound, typically dissolved in a deuterated solvent like dimethyl sulfoxide (DMSO-d6). mdpi.comresearchgate.net

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex spectra of this compound and confirming its connectivity and stereochemistry. googleapis.comscribd.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule, typically through two or three bonds. scribd.comyoutube.com It would be instrumental in tracing the spin systems within the phenylglycyl side chain and the dihydrothiazine ring, confirming the connectivity of the protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). scribd.comyoutube.com This technique is essential for assigning the carbon signals based on their attached, and often more easily assigned, protons.

The stereochemistry of the sulfoxide group (R configuration) influences the spatial orientation of nearby atoms, which can be probed using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments identify protons that are close in space, providing critical information to confirm the R-stereochemistry at the sulfur atom. researchgate.net

¹H and ¹³C NMR Chemical Shift Assignments for R-sulfoxide

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and for confirming its structure through fragmentation analysis. mdpi.comacs.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. wur.nl This allows for the determination of the precise elemental formula of this compound, which is C₁₆H₁₇N₃O₅S. nih.govfda.govpharmaffiliates.com The calculated exact mass of the neutral molecule is 363.0889 g/mol . nih.gov The protonated molecule [M+H]⁺ would be observed in positive ion mode ESI-MS. japsonline.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₇N₃O₅S | nih.govfda.govpharmaffiliates.com |

| Molecular Weight | 363.39 g/mol | fda.govpharmaffiliates.com |

| Exact Mass | 363.0889 g/mol | nih.gov |

Tandem Mass Spectrometry (MS/MS) is employed to further confirm the structure of this compound by analyzing its fragmentation patterns. mdpi.comacs.org In an MS/MS experiment, the molecular ion of this compound (m/z 364 for [M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

The fragmentation pattern of this compound would be expected to show characteristic losses related to its structure. Key fragmentation pathways often involve the cleavage of the β-lactam ring and the loss of the phenylglycyl side chain. The presence of the sulfoxide group will also influence the fragmentation. For instance, a common fragment observed in the MS/MS of cephalosporins is related to the side chain. For this compound, a fragment ion with an m/z of 106, corresponding to the phenylglycyl moiety, is a characteristic indicator. mdpi.com The fragmentation pathways are crucial for distinguishing it from its parent compound, Cephalexin, and its S-sulfoxide diastereomer. mdpi.com

| Parameter | Description | Expected m/z | Source |

|---|---|---|---|

| Molecular Ion [M+H]⁺ | Protonated molecule observed in positive ion mode ESI-MS. | 364 | mdpi.com |

| Characteristic Fragment | Fragment corresponding to the phenylglycyl side chain. | 106 | mdpi.com |

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. mdpi.comresearchgate.net

The IR and Raman spectra of this compound would exhibit characteristic absorption bands for its various functional groups. The introduction of the sulfoxide group (S=O) is the most significant difference from the spectrum of Cephalexin. The S=O stretching vibration typically appears in the region of 1000-1100 cm⁻¹ in the IR spectrum.

Other key functional groups that can be identified include:

β-lactam carbonyl (C=O): A strong absorption band around 1750-1780 cm⁻¹. researchgate.netgoogle.com

Amide carbonyl (C=O): A strong absorption band around 1680-1690 cm⁻¹. researchgate.net

Carboxylic acid (O-H and C=O): A broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a C=O stretching band around 1700-1730 cm⁻¹. google.com

N-H stretching: Bands in the region of 3200-3400 cm⁻¹. mdpi.com

Aromatic C-H stretching: Bands just above 3000 cm⁻¹.

Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. researchgate.netnih.gov For example, the C-S and S-S stretching vibrations can often be more clearly observed in the Raman spectrum.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Source |

|---|---|---|---|---|

| Sulfoxide (S=O) | Stretching | 1000 - 1100 | IR | - |

| β-lactam (C=O) | Stretching | 1750 - 1780 | IR | researchgate.netgoogle.com |

| Amide (C=O) | Stretching | 1680 - 1690 | IR | researchgate.net |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) | IR | google.com |

| Amine (N-H) | Stretching | 3200 - 3400 | IR | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of cephalosporins, including Cephalexin and its derivatives. The method relies on the principle that the analyte absorbs light in the UV-Vis spectrum, and the absorbance is directly proportional to its concentration, as described by the Beer-Lambert law.

While direct UV-Vis quantification methods are more commonly reported for Cephalexin, the principles are applicable to its sulfoxide derivatives. For Cephalexin itself, analyses are often performed at wavelengths around 260 nm. ajrconline.orgnahrainuniv.edu.iq Studies have demonstrated linear calibration curves for Cephalexin in various solvents, such as phosphate buffer (pH 2.0) and 0.1 N HCl, with optimal absorbance measured at 261 nm and 257 nm, respectively. ajrconline.org Another method involving complexation with 1-floro-2, 4-di nitro benzene (B151609) reported an absorbance maximum at 441.2 nm. orientjchem.org

A kinetic-spectrophotometric method has been developed that involves the oxidation of Cephalexin to its S-oxide using potassium caroate. isciii.es In this procedure, the reaction product is monitored at a detection wavelength of 305 nm, demonstrating the utility of UV-Vis spectroscopy for quantifying the sulfoxide form. isciii.es The linearity for this kinetic method was established over a concentration range of 1-50 µg/mL. isciii.essjpas.com

The following table summarizes typical parameters used in UV-Vis spectrophotometric methods for the analysis of Cephalexin, which provides a basis for developing methods for its sulfoxide derivatives.

| Parameter | Method A | Method B | Method C |

| Analyte | Cephalexin | Cephalexin | Cephalexin (as S-oxide) |

| Solvent/Medium | Phosphate Buffer (pH 2.0) | 0.1 N HCl | - |

| Wavelength (λmax) | 261 nm | 257 nm | 305 nm |

| Linearity Range | 5-40 µg/mL | 5-50 µg/mL | 1-50 µg/mL |

| Correlation Coefficient (R²) | 0.999 | 0.999 | 0.999 |

| Data compiled from multiple sources. ajrconline.orgisciii.essjpas.com |

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. It provides definitive information on bond lengths, bond angles, and absolute stereochemistry, which is critical for chiral molecules like this compound.

While a specific crystal structure for this compound is not detailed in the reviewed literature, the analysis of the parent compound, Cephalexin monohydrate, illustrates the power of the technique. The crystal structure of Cephalexin monohydrate was solved using synchrotron X-ray powder diffraction data. researchgate.net It crystallizes in the C2 space group with a zwitterionic molecular form, characterized by distinct layers of hydrogen bonds. researchgate.net Such analyses provide a foundational understanding of the solid-state packing and intermolecular interactions for this class of molecules.

For this compound, its stereochemistry is well-defined. fda.govnih.gov The molecule has a specific absolute stereochemistry with four defined stereocenters. fda.gov The 'R' designation refers to the stereochemical configuration at the sulfur atom, distinguishing it from its epimer, Cephalexin S-sulfoxide. fda.gov

The key structural and stereochemical properties of this compound are presented below.

| Property | Value |

| Molecular Formula | C₁₆H₁₇N₃O₅S |

| Molecular Weight | 363.39 g/mol |

| Stereochemistry | Absolute |

| Defined Stereocenters | 4/4 |

| IUPAC Name | (5R,6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-5,8-dioxo-5λ⁴-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| Data sourced from PubChem and precisionFDA databases. fda.govnih.gov |

The following table details the crystallographic data for Cephalexin monohydrate, providing an example of the type of information obtained from X-ray diffraction studies on related compounds.

| Parameter | Cephalexin Monohydrate |

| Crystal System | Monoclinic |

| Space Group | C2 |

| Unit Cell a (Å) | 27.32290(17) |

| Unit Cell b (Å) | 11.92850(4) |

| Unit Cell c (Å) | 16.75355(8) |

| Unit Cell β (°) | 108.8661(4) |

| Volume (ų) | 5166.99(3) |

| Data from a study on Cephalexin monohydrate. researchgate.net |

Electroanalytical Techniques for Redox Behavior and Detection

Electroanalytical techniques are powerful for investigating the redox properties of molecules and for developing sensitive quantitative methods. mdpi.com Techniques such as cyclic voltammetry (CV), differential pulse voltammetry, and square wave voltammetry are used to study the electrochemical behavior of pharmaceuticals. rowan.edu

The electrochemical behavior of Cephalexin has been studied, revealing its susceptibility to oxidation, a process directly relevant to the formation of its sulfoxide derivatives. Studies using cyclic voltammetry show that Cephalexin undergoes irreversible oxidation at a glassy carbon electrode. acs.org This electrochemical reaction provides a basis for its detection and quantification. rowan.eduacs.org

In one study, a voltammetric method was developed where Cephalexin is oxidized by potassium caroate to form the S-oxide, demonstrating a direct link between the electrochemical process and the generation of the sulfoxide. isciii.es This method established a linear range for quantification between 2 and 45 µg/mL. isciii.es The use of electroanalytical methods provides valuable insights into reaction mechanisms and can be used for high-throughput screening of drug candidates by assessing their redox behavior. mdpi.com

The table below compares different electroanalytical methods that have been applied to the analysis of Cephalexin.

| Technique | Electrode | Key Finding | Linearity Range |

| Cyclic Voltammetry (CV) | Poly(resorcinol)-modified glassy carbon electrode | Irreversible oxidation of Cephalexin | 0.5–110.0 µM |

| Voltammetry | - | Oxidation to S-oxide with potassium caroate | 2–45 µg/mL |

| Data compiled from multiple sources. isciii.esacs.org |

Method Validation Parameters for Analytical Procedures

Validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. ajrconline.orgerpublications.com For procedures designed to quantify this compound, a standard set of validation parameters must be evaluated according to guidelines such as those from the International Council for Harmonisation (ICH).

Key validation parameters include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. conicet.gov.ar For Cephalexin analysis, methods have been shown to be specific, with no interference from common pharmaceutical excipients. ajrconline.org

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by linear regression analysis of a calibration curve. conicet.gov.ar

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). conicet.gov.ar For Cephalexin methods, RSD values are typically required to be less than 2.0%. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, with typical acceptance criteria for Cephalexin assays ranging from 98% to 102%. isciii.esconicet.gov.ar

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. erpublications.com

The following table presents typical validation data from various analytical methods developed for Cephalexin, illustrating the performance characteristics expected for a robust analytical procedure.

| Parameter | Spectrophotometry ajrconline.org | Voltammetry isciii.es | HPLC erpublications.com |

| Linearity Range | 5-50 µg/mL | 2-45 µg/mL | 20-80 ppm |

| Correlation Coefficient (R²) | 0.999 | 0.9997 | 0.999 |

| Precision (%RSD) | < 1.010% | < 3.0% | - |

| Accuracy (Recovery %) | - | 98.7% - 101.4% | - |

| LOD | 0.855 µg/mL | - | - |

| LOQ | 2.85 µg/mL | - | - |

| Data compiled from multiple sources. ajrconline.orgisciii.eserpublications.com |

Chemical Stability and Degradation Profiles of Cephalexin R Sulfoxide

Intrinsic Chemical Stability under Various Conditions

The intrinsic chemical stability of a compound refers to its susceptibility to degradation in the absence of external factors like excipients. For Cephalexin (B21000) R-sulfoxide, this is best understood by examining the conditions that lead to its formation from cephalexin.

The stability of the beta-lactam ring in cephalosporins, including cephalexin, is highly dependent on pH. mdpi.com Hydrolysis can occur under acidic, basic, and neutral conditions, though the rates and degradation products may vary.

Acidic Environments: Cephalexin exhibits significant degradation in acidic mediums. researchgate.netrsc.org Studies have shown that a faster degradation of cephalexin is observed at lower pH values. nih.gov For instance, cephalexin can degrade by up to 20% in a 0.1 N HCl solution (pH 1.2). rsc.org While hydrolysis of the beta-lactam ring is a primary degradation pathway, the formation of sulfoxide (B87167) derivatives is more commonly associated with oxidative stress. However, acid-catalyzed hydrolysis can lead to various degradation products. Deacetoxycephalosporins like cephalexin are considered fairly stable in acidic conditions compared to other cephalosporins. nih.gov

Neutral Environments: In neutral aqueous solutions, cephalexin also undergoes degradation. At a pH of 6.8 and a temperature of 25°C, cephalexin can degrade by 7-10% within 3-4 hours. researchgate.net The degradation kinetics in aqueous solutions are often observed to follow pseudo-first-order kinetics. nih.gov

Basic Environments: The degradation of cephalexin is considerably faster in alkaline conditions. In a solution with a pH of 12 at 25°C, the drug can degrade by as much as 36% within 30 minutes, yielding multiple by-products. researchgate.net

The following table summarizes the degradation of the parent compound, cephalexin, under different hydrolytic conditions.

| Condition | pH | Temperature | Degradation | Reference |

| Acidic | 1.2 | - | Up to 20% | rsc.org |

| Neutral | 6.8 | 25°C | 7-10% after 3-4 hours | researchgate.net |

| Basic | 12 | 25°C | Up to 36% within 30 minutes | researchgate.net |

Cephalexin is susceptible to oxidation, primarily at the thioether group in the dihydrothiazine ring, which leads to the formation of Cephalexin R-sulfoxide and its diastereomer, Cephalexin S-sulfoxide. nih.gov This oxidative degradation is a significant pathway for impurity formation.

Forced degradation studies, a common practice in pharmaceutical development, utilize oxidizing agents like hydrogen peroxide (H₂O₂) to assess stability. ajrconline.org The reaction with active chlorine has been shown to rapidly produce both the (S)-sulfoxide and (R)-sulfoxide isomers of cephalexin within 5 minutes due to an attack on the thioether moiety. nih.gov Theoretical studies involving hydroxyl radicals (•OH), which are key species in advanced oxidation processes, also point to the susceptibility of the cephalosporin (B10832234) ring to oxidative attack. researchgate.nettypeset.io

The formation of this compound is a primary indicator of oxidative degradation of the parent compound.

| Stress Condition | Oxidizing Agent | Result | Reference |

| Electrochemical Oxidation | Active Chlorine (Cl₂) | Fast formation (5 min) of CPX-(S)-sulfoxide and CPX-(R)-sulfoxide | nih.gov |

| Forced Degradation | Hydrogen Peroxide (H₂O₂) | Standard method to induce oxidative degradation | ajrconline.org |

Oxidative Stability

Thermal Degradation Pathways of the R-sulfoxide Isomer

Thermal stress can induce the degradation of cephalosporins. nih.gov Studies on cephalexin using techniques like thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) have identified its thermal decomposition behavior. The decomposition of cephalexin monohydrate typically begins with dehydration between 50-150°C, followed by a further decomposition process at approximately 175-225°C. nih.gov

While these studies provide insight into the thermal lability of the parent molecule, specific thermal degradation pathways for the this compound isomer are not detailed in the available literature. It is plausible that the sulfoxide would exhibit its own unique thermal degradation profile, potentially involving rearrangements or fragmentation of the cephalosporin nucleus, but further research is required to elucidate these specific pathways.

Interaction with Excipients and Packaging Materials (from a chemical stability perspective)

The chemical stability of a drug substance can be influenced by its interaction with pharmaceutical excipients and packaging materials. Excipients, while often considered inert, can have a significant impact on the stability of the active pharmaceutical ingredient (API). researchgate.netdissolutiontech.com

For cephalexin, interactions with certain solvents have been noted. For example, the metabolism of cephalexin can be decreased when combined with dimethyl sulfoxide (DMSO). mdpi.comdrugbank.com A study on the enzymatic hydrolysis of cephalexin showed that while a low concentration of methanol (B129727) (10%) could increase the reaction rate, higher concentrations and other organic solvents like ethanol, isopropanol, and THF inhibited the reaction. mdpi.com

There is no specific information available regarding the chemical stability of this compound in the presence of common pharmaceutical excipients or its potential interactions with packaging materials. Such studies would be necessary to ensure the stability of any formulation where this compound is a known impurity.

Advanced Chemical Synthesis and Transformation Studies Involving Cephalexin R Sulfoxide

Stereoselective Synthesis of Cephalexin (B21000) R-sulfoxide

The synthesis of Cephalexin R-sulfoxide presents a stereochemical challenge, as the oxidation of the thioether sulfur atom in the parent cephalexin molecule can lead to two diastereomeric sulfoxides: the (R) and (S) isomers. Achieving high stereoselectivity in favor of the R-isomer is a key objective for its use in further synthetic applications. Research has focused on various methodologies, including the use of specialized catalysts and the fine-tuning of reaction parameters to control the stereochemical outcome.

Development of Chiral Auxiliaries and Catalysts

The principal strategy for the enantioselective synthesis of chiral sulfoxides is the catalytic asymmetric oxidation of the corresponding prochiral sulfide. nih.govresearchgate.net This approach is favored for its efficiency and economy. nih.gov

Transition Metal Catalysts: Vanadium and titanium-based catalytic systems are commonly employed for the asymmetric oxidation of sulfides. nih.gov These methods involve the use of a metal catalyst in conjunction with a chiral ligand, which creates a chiral environment around the oxidant, thereby directing the oxygen atom to one face of the sulfur atom preferentially.

Enzymatic and Biocatalytic Methods: Biocatalysis offers a highly specific alternative for stereoselective oxidation. Enzymes such as d-amino acid oxidases and other engineered oxidoreductases can provide high levels of enantioselectivity under mild reaction conditions. nih.govasm.org For instance, the introduction of bacterial genes into a cephalosporin-producing fungus has been shown to accelerate oxidation reactions within the biosynthetic pathway, indicating the potential for in vivo biocatalytic sulfoxidation. mdpi.com

Chiral Auxiliaries: An alternative strategy involves the temporary attachment of a chiral auxiliary to the substrate molecule. scielo.org.mx This auxiliary directs the stereochemical course of subsequent reactions. After the desired stereoselective transformation, the auxiliary can be removed and potentially recycled. Sulfur-based chiral auxiliaries derived from amino acids have proven effective in various asymmetric syntheses. scielo.org.mx

Optimization of Reaction Conditions for Enantioselectivity

The selection of the oxidant and the optimization of reaction conditions are crucial for maximizing the yield and enantioselectivity of this compound. While some strong oxidants like potassium permanganate (B83412) (KMnO₄) can effectively oxidize cephalexin, they often result in a mixture of both (R)- and (S)-sulfoxide isomers. mdpi.com

Ozonation is another method that produces this compound, with reported yields of up to 34%. nih.gov The yield and product distribution during ozonation can be highly dependent on the reaction matrix, such as the presence of hydroxyl radical (HO•) scavengers. nih.gov The use of modern techniques like continuous-flow processing can also enhance reaction control. For example, the synthesis of a sulfoxide (B87167) from a penicillin intermediate using peroxyacetic acid was safely and efficiently conducted in a flow system, which allows for superior temperature management and energy savings. mdpi.com

| Oxidation Method | Oxidant | Key Findings/Conditions | Stereoselectivity Noted | Reference |

|---|---|---|---|---|

| Permanganate Oxidation | Potassium Permanganate (KMnO₄) | Oxidizes the thioether sulfur; reaction is pH-dependent, with lower pH being favorable. | Produces both CFX-(R)-sulfoxide and CFX-(S)-sulfoxide. | mdpi.com |

| Aqueous Ozonation | Ozone (O₃) | Yields up to 34% CP-(R)-sulfoxide. Yields can be matrix-dependent. | Identified as a stereoisomeric (R)-sulfoxide product. | nih.gov |

| Flow Chemistry Oxidation | Peroxyacetic Acid | Applied to a penicillin intermediate, demonstrating a safe and efficient process with good temperature control. | Not specified for cephalexin, but a key method for sulfoxide synthesis. | mdpi.com |

| Catalytic Asymmetric Oxidation | Various (e.g., H₂O₂) with Metal Catalysts | General method using titanium or vanadium complexes with chiral ligands. | A primary strategy for achieving high enantioselectivity in sulfoxides. | nih.gov |

Derivatization and Chemical Modification of the R-sulfoxide Moiety

Chemical modifications targeting the R-sulfoxide group itself are important for altering the properties of the molecule or for preparing it for subsequent transformations. These reactions directly involve the sulfur-oxygen bond.

Oxidation to Sulfone: The sulfoxide group can be further oxidized to a sulfone. Cephem sulfoxides can be cleanly converted to their corresponding sulfones using potent oxidizing agents like dimethyldioxirane. researchgate.net This transformation changes the oxidation state and geometry of the sulfur center.

Reduction to Sulfide: A common transformation for sulfoxides is their reduction back to the parent sulfide. This reaction, typically achieved with reducing agents like phosphorus-based reagents or certain metal complexes, restores the original thioether functionality.

Other Modifications: The R-sulfoxide can also influence the reactivity of adjacent positions, although direct derivatization beyond oxidation or reduction is less common.

| Reaction Type | Reagent Example | Product | Significance | Reference |

|---|---|---|---|---|

| Oxidation | Dimethyldioxirane | Cephalexin Sulfone | Increases the oxidation state of the sulfur atom. | researchgate.net |

| Reduction | Phosphorus-based reagents (General) | Cephalexin (parent sulfide) | Restores the original thioether, useful as a protective group strategy. | N/A |

Transformation Reactions of this compound to Other Chemical Entities

This compound is a valuable starting material for the synthesis of other complex chemical structures. The sulfoxide group can be a reactive handle or a directing group for various transformations.

Sulfoxide-Directed Lactonization: The sulfoxide group can act as a stereodirecting element. In a notable example, a cephalosporin (B10832234) intermediate was used in a sulfoxide-directed oxidative lactonization to stereoselectively synthesize the core of a tricyclic β-lactam, a class of compounds with significant antibacterial potential. nih.gov This highlights the utility of the sulfoxide in orchestrating complex, multi-step transformations.

Ring Cleavage and Rearrangement: The presence of the sulfoxide influences the stability and reactivity of the entire cephem nucleus. Ozonolysis of related Δ²-cephem derivatives can lead to the formation of highly functionalized 2-oxoazetidine and 2-oxoazetidine-4-sulfenic acid derivatives, indicating a cleavage of the six-membered dihydrothiazine ring. acs.org Similarly, oxidation with agents like Chloramine-T can lead to the oxidative cleavage of the β-lactam ring itself. researchgate.net

Degradation Pathways: this compound is susceptible to further transformation by oxidants. It can be degraded by both ozone (O₃) and hydroxyl radicals (HO•), leading to the quantitative elimination of its biological activity. nih.gov The rate of this degradation is rapid, particularly with hydroxyl radicals. nih.gov

Computational Chemistry and Molecular Modeling of Cephalexin R Sulfoxide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can predict a wide range of molecular characteristics, from the stability of different conformations to the molecule's reactivity. For Cephalexin (B21000) and its derivatives, DFT calculations have been employed to understand its fundamental chemical nature. researchgate.netresearchgate.net

Thermodynamic and Kinetic Predictions of Formation Pathways

Computational studies utilizing DFT can elucidate the thermodynamic and kinetic properties of chemical reactions, including the formation of Cephalexin R-sulfoxide. acs.orgSuch calculations can predict the free energies of reaction and activation for various pathways, helping to identify the most likely routes of formation under different conditions. acs.orgFor instance, in the context of aqueous oxidation processes, computational models can compare multiple reaction pathways to determine the thermodynamically or kinetically dominant ones leading to transformation products like the R-sulfoxide. acs.org Studies on the degradation of the parent compound, cephalexin, by hydroxyl radicals have shown that the addition of OH radicals is thermodynamically favored over hydrogen abstraction. researchgate.netWhile specific data for the R-sulfoxide's formation is not detailed in the provided results, the methodology is applicable. The formation of this compound during ozonation of wastewater, for example, is influenced by the reaction kinetics, which can be modeled computationally. acs.orgTable 1: Illustrative Thermodynamic Data for a Hypothetical Formation Pathway of this compound

| Parameter | Value (kcal/mol) | Significance |

| ΔG°(reaction) | -15.8 | Negative value indicates a thermodynamically favorable reaction. |

| ΔH°(reaction) | -12.5 | Negative value indicates an exothermic reaction. |

| TΔS°(reaction) | 3.3 | Positive value suggests an increase in disorder. |

| Ea (Activation Energy) | 25.2 | Energy barrier that must be overcome for the reaction to occur. |

Note: The data in this table is illustrative and intended to represent the type of information obtained from DFT calculations for reaction thermodynamics and kinetics.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can accurately predict various spectroscopic properties, which are crucial for the characterization of molecules like this compound. These predictions, when compared with experimental data, can confirm the molecular structure and provide a deeper understanding of its vibrational modes and electronic environment.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been performed for cephalexin. researchgate.netThese calculations help in the assignment of experimental FT-IR and Raman spectra. For this compound, similar calculations would predict the characteristic stretching frequency of the S=O bond, which is a key feature distinguishing it from the parent compound. The calculated vibrational frequencies for cephalexin have shown good agreement with experimental values. researchgate.netTable 2: Predicted vs. Experimental Vibrational Frequencies for Selected Bonds in Cephalexin (Illustrative for R-sulfoxide approach)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (FT-IR) |

| N-H Stretch (Amide) | 3404 | 3332 |

| C=O Stretch (β-lactam) | 1760 | 1755 |

| C=O Stretch (Carboxyl) | 1715 | 1710 |

| S=O Stretch (Sulfoxide) | Not applicable for Cephalexin | Expected around 1050 cm⁻¹ for R-sulfoxide |

Source: Adapted from studies on similar molecules and general spectroscopic data. researchgate.netdergipark.org.tr

NMR Chemical Shifts: The prediction of NMR chemical shifts through computational methods is a valuable tool for structure elucidation. nih.govst-andrews.ac.ukWhile specific DFT calculations of NMR shifts for this compound are not readily available in the provided results, the methodology is well-established. Machine learning approaches, often trained on DFT-calculated data, are also becoming increasingly accurate for predicting proton and carbon-13 chemical shifts. nih.govst-andrews.ac.ukFor this compound, theoretical calculations would be instrumental in assigning the signals of protons and carbons near the sulfoxide (B87167) group, which would be significantly influenced by its electronic effects.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular mechanics and dynamics (MD) simulations are computational methods used to study the conformational landscape and flexibility of molecules. These simulations can provide insights into the three-dimensional structures that a molecule is likely to adopt in different environments.

Quantum Chemical Studies of Reaction Intermediates and Transition States

Quantum chemical methods, including DFT, are essential for studying the transient species that occur during a chemical reaction, such as intermediates and transition states. nih.govUnderstanding the structure and energy of these species is key to elucidating reaction mechanisms.

For β-lactam antibiotics like cephalexin, computational studies have identified thermodynamically favored pathways for their reactions, such as the rupture of the β-lactam ring. researchgate.netThese studies calculate the energy barriers for different reaction steps, indicating the reactivity of the molecule. researchgate.netIn the case of this compound, quantum chemical calculations could be used to investigate how the sulfoxide group influences the stability of reaction intermediates and the energy of transition states in, for example, hydrolysis or enzymatic degradation reactions. While specific studies on the reaction intermediates of this compound were not found, the established computational methodologies are directly applicable. nih.gov

Computational Prediction of R-sulfoxide Interactions (e.g., in silico binding to non-biological chemical entities if applicable and not related to clinical outcomes)

Computational methods can predict how a molecule like this compound might interact with other chemical entities. This is valuable for understanding its behavior in various chemical environments. For instance, DFT has been used to study the interaction of cephalexin with nanocomposites, revealing the nature and strength of the binding through adsorption energies and analysis of intermolecular forces. nih.gov The interaction of this compound with different solvents or materials can be modeled to predict its solubility and stability. For example, the interaction with surfactants has been studied for the parent compound, cephalexin, revealing how it influences micelle formation. researchgate.netSimilar computational approaches could be applied to the R-sulfoxide to understand how the polarity of the sulfoxide group affects its interactions with surfactants or other formulation components.

Q & A

How can Cephalexin R-sulfoxide be characterized to ensure compliance with pharmacopeial standards?

Basic Research Question

Methodological Answer: Characterization requires a multi-technique approach, including nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Cross-validation against United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standards is critical, with traceability protocols to address batch-to-batch variability .

What experimental models are suitable for studying the electrochemical oxidation pathways of this compound?

Advanced Research Question

Methodological Answer: Controlled potential electrolysis in phosphate buffer (e.g., 0.1 M, pH 7.4) at ~1.1 V (vs. internal reference) can simulate oxidation conditions. Post-electrolysis analysis using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOFMS) identifies oxidation products (e.g., alkoxylated derivatives). Comparative studies with commercially available sulfoxide standards are essential to confirm intermediate formation .

How can researchers resolve contradictions in reported oxidation mechanisms of cephalosporins like this compound?

Advanced Research Question

Methodological Answer: Discrepancies often arise from solvent effects or voltage thresholds. Systematic replication under standardized conditions (e.g., dimethyl sulfoxide (DMSO) as a solvent for equilibrium acidities or phosphate buffer for physiological relevance) is advised. Combining electrochemical data with spectroscopic validation (e.g., UV-Vis, FTIR) and computational modeling can clarify mechanistic pathways .

What in vivo models are appropriate for assessing the pharmacological impact of this compound on tissue repair?

Advanced Research Question

Methodological Answer: Rat fracture-healing models (e.g., 60 mg/kg dosage) paired with micro-computed tomography (micro-CT) allow volumetric analysis of bone mineral density (BMD) and callus volume-to-bone volume (CV/BV) ratios. Histopathological scoring of inflammation markers (e.g., cytokine levels) ensures unbiased assessment of drug effects on early-phase healing .

How should stability studies for this compound be designed to account for environmental variables?

Basic Research Question

Methodological Answer: Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH) with HPLC monitoring detects degradation products. For photostability, expose samples to UV light (ICH Q1B) and track sulfoxide-to-sulfone conversion. Include forced degradation studies using acidic/alkaline hydrolysis to identify vulnerable functional groups .

What strategies mitigate bias when evaluating this compound’s impact on microbial resistance?

Advanced Research Question

Methodological Answer: Use blinded, randomized in vitro assays with clinical isolates (e.g., Staphylococcus aureus). Minimum inhibitory concentration (MIC) determinations should follow CLSI guidelines, with parallel genomic sequencing to identify resistance mutations. Cross-reference findings with pharmacokinetic data to avoid overinterpretation of subtherapeutic effects .

How can solvent choice influence the analytical quantification of this compound?

Advanced Research Question

Methodological Answer: Polar aprotic solvents like DMSO enhance solubility but may alter redox behavior in electrochemical assays. For HPLC, mobile phases with trifluoroacetic acid (0.1% v/v) in acetonitrile/water improve peak resolution. Validate method robustness using ICH Q2(R1) parameters (e.g., precision, LOD/LOQ) across solvent systems .

What are the key considerations for validating analytical methods using this compound as a reference standard?

Basic Research Question

Methodological Answer: Follow ICH Q14 guidelines for analytical procedure development. Include specificity testing against structurally similar impurities (e.g., cephalexin parent compound), linearity across 50–150% of target concentration, and intermediate precision assessments with multiple analysts/instruments. Document traceability to certified reference materials (CRMs) .

How does this compound interact with oxidative stress pathways in hepatic cells?

Advanced Research Question

Methodological Answer: Utilize MsrB1-deficient murine models to isolate methionine R-sulfoxide reduction activity. Measure hepatic glutathione (GSH) depletion and lipid peroxidation via colorimetric assays (e.g., thiobarbituric acid reactive substances, TBARS). Compare with wild-type controls to differentiate drug-specific oxidative stress from endogenous pathways .

What statistical approaches address variability in cephalosporin sulfoxide pharmacokinetic studies?

Advanced Research Question

Methodological Answer: Non-compartmental analysis (NCA) with Phoenix WinNonlin® calculates AUC, Cmax, and t1/2. For population pharmacokinetics, nonlinear mixed-effects modeling (NONMEM) accounts for inter-subject variability. Power analysis (α=0.05, β=0.2) ensures adequate sample size to detect clinically relevant differences .

Key Methodological Themes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.